N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-2-(m-tolyl)acetamide
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Overview
Description
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-2-(m-tolyl)acetamide is a synthetic organic compound that features a thiazole ring, a pyrrolidine ring, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-2-(m-tolyl)acetamide typically involves multi-step organic synthesis. A common synthetic route includes:
Formation of the Thiazole Ring: This can be achieved by the cyclization of appropriate thioamides with α-haloketones.
Synthesis of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the reaction of an appropriate amine with a dihalide, followed by cyclization.
Coupling Reactions: The thiazole and pyrrolidine intermediates are then coupled using a suitable linker, such as a halomethyl group, under basic conditions.
Acylation: The final step involves the acylation of the coupled product with m-tolyl acetic acid or its derivatives under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Substitution: The aromatic ring in the tolyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or halogens (e.g., bromine) for halogenation.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving thiazole and pyrrolidine derivatives.
Medicine: Due to its structural features, it may exhibit pharmacological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-2-(m-tolyl)acetamide would depend on its specific biological target. Generally, compounds with thiazole and pyrrolidine rings can interact with various enzymes or receptors, potentially inhibiting or modulating their activity. The tolyl group may enhance binding affinity through hydrophobic interactions.
Molecular Targets and Pathways:
Enzymes: The compound may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.
Receptors: It could modulate receptor activity in the central nervous system, affecting neurotransmission.
Comparison with Similar Compounds
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-2-(p-tolyl)acetamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-2-(phenyl)acetamide: Similar structure but with a phenyl group instead of a tolyl group.
Uniqueness: N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-2-(m-tolyl)acetamide is unique due to the specific positioning of the tolyl group, which may influence its binding properties and biological activity differently compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3OS/c1-13-4-2-5-14(10-13)11-16(21)19-12-15-6-3-8-20(15)17-18-7-9-22-17/h2,4-5,7,9-10,15H,3,6,8,11-12H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYZOAKUVIFJCHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2CCCN2C3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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